molecular formula C11H11NO3 B1337610 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 61047-23-2

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1337610
CAS RN: 61047-23-2
M. Wt: 205.21 g/mol
InChI Key: MHRNGQVWZRPUJI-UHFFFAOYSA-N
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Description

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 61047-23-2 . It has a molecular weight of 205.21 and is a solid at room temperature . The compound is a constrained analog of phenylalanine (Phe) and forms an integral part of various biologically active compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .


Molecular Structure Analysis

The molecular structure of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is represented by the linear formula: C11 H11 N O3 . The compound has a constrained Phe analogue which can fold into a beta-bend and a helical structure .


Chemical Reactions Analysis

The compound has been used in the synthesis of various peptide-based drugs . It has also been used in the synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 205.21 and is represented by the linear formula: C11 H11 N O3 .

Scientific Research Applications

Synthesis and Derivatives

Efficient Synthesis Routes : Kotha and Banerjee (2007) developed an efficient route for synthesizing novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. This method utilizes a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing a synergistic approach to obtain desired targets (S. Kotha & Shaibal Banerjee, 2007).

Biological Significance and Synthetic Approaches : Kotha, Deepak Deodhar, and P. Khedkar (2014) detailed the biological importance of the Tic core, present in several peptide-based drugs and biologically active compounds. Their work provides insights into various synthetic methods for Tic derivatives, including traditional and recent approaches like enyne metathesis and Diels-Alder reactions (S. Kotha, Deepak Deodhar, & P. Khedkar, 2014).

Functionalization Techniques : Ji-Min Yan et al. (2016) established a new protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines via the Ugi four-component reaction. This method provides a diverse library of structurally diverse 1,2,3,4-tetrahydroisoquinolines, contributing significantly to the field (Ji-Min Yan, Qi-Fan Bai, Chang Xu, & Gaofeng Feng, 2016).

Advanced Chemical Applications

Synthesis of Higher Analogs and Phosphonic Acids : José Luis Viveros-Ceballos et al. (2021) developed strategies for synthesizing racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), highlighting the versatility of the Tic structure for further research applications (José Luis Viveros-Ceballos, Lizeth A Matías-Valdez, Francisco J. Sayago, C. Cativiela, & M. Ordóñez, 2021).

Anticonvulsant Properties : R. Gitto et al. (2004) investigated the anticonvulsant properties of substituted 1,2,3,4-tetrahydroisoquinolinone-4-carboxylic acids, aiming to obtain new anticonvulsants acting as negative modulators of the AMPA-type glutamate receptor. Their work contributes to understanding the potential therapeutic applications of these compounds (R. Gitto, M. Barreca, Eleonora Francica, et al., 2004).

Triple-Action Lead Compounds : Kazuya Otake et al. (2012) synthesized 2-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives, demonstrating triple-action capabilities as peroxisome proliferator-activated receptor α/γ agonists and protein-tyrosine phosphatase 1B inhibitory activities. Their research suggests the potential for developing anti-diabetic drugs with multifaceted mechanisms of action (Kazuya Otake, Satoru Azukizawa, Kenji Takahashi, et al., 2012).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNGQVWZRPUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489132
Record name 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

61047-23-2
Record name 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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